molecular formula C10H6ClF3N4O2 B15057825 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15057825
M. Wt: 306.63 g/mol
InChI Key: VIBVTADJSHLCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a triazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyridine intermediate, which is then subjected to various reactions to introduce the triazole and carboxylic acid functionalities. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H6ClF3N4O2

Molecular Weight

306.63 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H6ClF3N4O2/c1-4-7(9(19)20)17-18(16-4)8-6(11)2-5(3-15-8)10(12,13)14/h2-3H,1H3,(H,19,20)

InChI Key

VIBVTADJSHLCRV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.